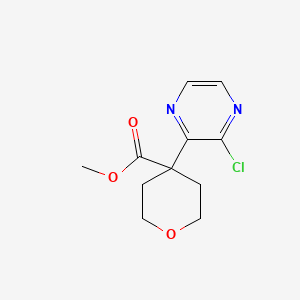![molecular formula C14H14BrNO3 B7550050 (2R)-1-[(E)-3-(2-bromophenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7550050.png)
(2R)-1-[(E)-3-(2-bromophenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-1-[(E)-3-(2-bromophenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid is a chemical compound that belongs to the family of pyrrolidine-2-carboxylic acid derivatives. It is also known as bromoenolpyrrolidone and is commonly used in scientific research.
Mechanism of Action
The mechanism of action of (2R)-1-[(E)-3-(2-bromophenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid involves the formation of a covalent bond between the compound and the active site of the enzyme. This covalent bond results in the inhibition of the enzymatic activity. The inhibition is reversible, and the compound can be displaced from the active site by other molecules.
Biochemical and Physiological Effects:
(2R)-1-[(E)-3-(2-bromophenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid has been shown to have biochemical and physiological effects on the body. In vitro studies have shown that the compound is a potent inhibitor of serine proteases such as thrombin, trypsin, chymotrypsin, and elastase. The compound has also been shown to have anti-inflammatory effects in vitro.
Advantages and Limitations for Lab Experiments
The advantages of using (2R)-1-[(E)-3-(2-bromophenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid in lab experiments include its potency as an enzyme inhibitor, its specificity for serine proteases, and its reversible inhibition. The limitations of using the compound include its potential toxicity, the need for careful handling due to its reactivity, and the limited availability of the compound.
Future Directions
There are several future directions for the use of (2R)-1-[(E)-3-(2-bromophenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid in scientific research. One direction is the development of new enzyme inhibitors based on the structure of the compound. Another direction is the study of the compound's effects on other enzymes and biological systems. Additionally, the compound could be used as a tool for the development of new drugs for the treatment of diseases such as thrombosis and inflammation.
Conclusion:
In conclusion, (2R)-1-[(E)-3-(2-bromophenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid is a chemical compound that has important applications in scientific research. Its potency as an enzyme inhibitor, specificity for serine proteases, and reversible inhibition make it a valuable tool for the study of enzyme function and the development of new drugs. While there are limitations to its use, the compound has several future directions for research that could lead to important discoveries in the field of biochemistry and medicine.
Synthesis Methods
The synthesis of (2R)-1-[(E)-3-(2-bromophenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid involves the reaction of 2-bromophenylacetic acid with pyrrolidin-2-one in the presence of a base such as sodium hydride or potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified using column chromatography to obtain the pure compound.
Scientific Research Applications
(2R)-1-[(E)-3-(2-bromophenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid is commonly used in scientific research as a tool to study the function of enzymes such as serine proteases. It is also used as a substrate for the development of enzyme inhibitors. The compound has been used to study the inhibition of the enzyme thrombin, which is involved in blood clotting. It has also been used to study the activity of other enzymes such as trypsin, chymotrypsin, and elastase.
properties
IUPAC Name |
(2R)-1-[(E)-3-(2-bromophenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3/c15-11-5-2-1-4-10(11)7-8-13(17)16-9-3-6-12(16)14(18)19/h1-2,4-5,7-8,12H,3,6,9H2,(H,18,19)/b8-7+/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQYUCCGCCODKB-ABZNLYFFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C=CC2=CC=CC=C2Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)/C=C/C2=CC=CC=C2Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-fluorophenyl 2-methoxybenzoate](/img/structure/B7549972.png)
![1-[4-(Cyclopropylmethyl)piperazin-1-yl]ethanone](/img/structure/B7549973.png)

![4-[(E)-2-(3-fluorophenyl)ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one](/img/structure/B7549976.png)
![[2-bromo-4-[(E)-3-(2-chloro-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-methoxyphenyl] benzoate](/img/structure/B7549977.png)
![2-(2-Methyl-2H-[1,2,3]triazol-4-YL)-ethanol](/img/structure/B7549985.png)

![7-Chlorothieno[3,2-b]pyridine-2-carboxamide](/img/structure/B7550004.png)
![[2-bromo-4-[(E)-3-(2-chloro-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B7550017.png)
![[(Z)-(5,6-dichloro-2,3-dimethyl-4-oxocyclohex-2-en-1-ylidene)amino] benzenesulfonate](/img/structure/B7550018.png)

![[2-(cyclopentylamino)-2-oxoethyl] (4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylate](/img/structure/B7550031.png)
![(2R)-1-[(E)-3-(2-fluorophenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7550046.png)
![(2R)-1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7550053.png)